2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
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Overview
Description
2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a compound belonging to the class of heterocyclic organic compounds It features a unique structure combining pyrimidine, pyrido, morpholino, and thioether moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one typically involves multi-step organic synthesis. Each step is meticulously controlled to maintain the integrity of the compound's structure:
Starting Materials: The synthesis begins with pyridine and pyrimidine derivatives.
Key Reactions:
Formation of the Pyrimidine Ring: A condensation reaction between appropriate starting materials.
Morpholino Introduction: Through nucleophilic substitution reactions.
Thioether Linkage: Achieved via alkylation of benzylthiol with an appropriate intermediate.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production involves batch or continuous flow processes, employing larger reactors and more robust purification techniques. Automation and stringent quality control measures ensure consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Where the thioether moiety can be converted to sulfoxide or sulfone.
Reduction: Potential reduction of the pyrimidine ring under suitable conditions.
Substitution: Both the benzylthio and morpholino groups can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens for electrophilic substitution, alkyl or aryl halides for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the pyrimidine ring.
Substitution Products: Varying derivatives based on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Medicine: Explored in the development of therapeutic agents due to its structural similarities to known drugs.
Industry: Utilized in the synthesis of dyes, agricultural chemicals, and as a ligand in coordination chemistry.
Mechanism of Action
Molecular Targets and Pathways: 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The benzylthio and morpholino groups play a crucial role in binding to these targets, influencing their activity and resulting in biological effects.
Comparison with Similar Compounds
2-(benzylthio)pyridine derivatives: Share the thioether linkage but lack the morpholino and extended heterocyclic structure.
1-(2-morpholino)pyrimidine derivatives: Similar pyrimidine core but different substituents.
Uniqueness: The combination of benzylthio, morpholino, and pyrimidine-pyrido moieties makes 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one particularly unique, offering diverse reactivity and potential for various applications that similar compounds may not provide.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(15-27-14-16-5-2-1-3-6-16)24-8-4-7-17-13-21-20(22-19(17)24)23-9-11-26-12-10-23/h1-3,5-6,13H,4,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSFYXLHFTNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CSCC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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